molecular formula C14H19NO3S2 B2734280 1-(4-((3-(Methylthio)piperidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 2034351-30-7

1-(4-((3-(Methylthio)piperidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No. B2734280
M. Wt: 313.43
InChI Key: ZVUUQDMSRZAQBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((3-(Methylthio)piperidin-1-yl)sulfonyl)phenyl)ethanone, also known as MTSES, is a chemical compound that has been widely used in scientific research. It is a sulfhydryl-reactive compound that is commonly used as a reagent for modifying cysteine residues in proteins. MTSES has been used in various fields of research, including biochemistry, pharmacology, and neuroscience.

Scientific Research Applications

Anticancer Activity

One of the notable applications of compounds related to 1-(4-((3-(Methylthio)piperidin-1-yl)sulfonyl)phenyl)ethanone is in the field of anticancer research. The synthesis of novel sulfones having biologically active hydrazides, hydrazonoyl cyanide, 1,2-dihydropyridines, chromene, and benzochromene moieties starting with related compounds has been explored for their in vitro anticancer activity against the breast cancer cell line (MCF7) (Bashandy et al., 2011).

Antibacterial Activity

Compounds derived from the synthesis involving 1-(4-(piperidin-1-yl) phenyl) ethanone have shown significant antibacterial activity. This includes the microwave-assisted synthesis of novel compounds which have been screened for their antibacterial efficacy (Merugu, Ramesh, & Sreenivasulu, 2010). Another study on microwave-assisted synthesis involving piperidine containing pyrimidine imines and thiazolidinones revealed compounds with antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).

Hydrogen-bonding Patterns in Enaminones

Research into the hydrogen-bonding patterns of enaminones related to 1-(4-((3-(Methylthio)piperidin-1-yl)sulfonyl)phenyl)ethanone has provided insights into their molecular structures. These studies have implications for understanding the chemical properties and reactivity of such compounds (Balderson et al., 2007).

Potent Tumor-selective Cytotoxins

Novel compounds in the family of 1-(4-((3-(Methylthio)piperidin-1-yl)sulfonyl)phenyl)ethanone, such as 3,5-bis(benzylidene)-1-[3-(2-hydroxyethylthio)propanoyl]piperidin-4-ones, have been identified as potent tumor-selective cytotoxins. These compounds have shown a preferential lethality toward various neoplasms compared to some normal cells, indicating their potential as targeted anticancer drugs (Das et al., 2011).

Future Directions

The future directions in the research of “1-(4-((3-(Methylthio)piperidin-1-yl)sulfonyl)phenyl)ethanone” and similar compounds could involve further exploration of their synthesis, structural analysis, and biological activity. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-[4-(3-methylsulfanylpiperidin-1-yl)sulfonylphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S2/c1-11(16)12-5-7-14(8-6-12)20(17,18)15-9-3-4-13(10-15)19-2/h5-8,13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUUQDMSRZAQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((3-(Methylthio)piperidin-1-yl)sulfonyl)phenyl)ethanone

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